4-Cyanobenzamide

Biocatalysis Enzyme Engineering Nitrile Hydration

4-Cyanobenzamide (CAS 3034-34-2), ≥97.0% purity (total nitrogen). The para-cyano group is functionally essential: it withdraws electrons, modulates amide reactivity, enables 98.2% enzyme selectivity in nitrile hydratase systems, and dictates unique hydrogen-bonding networks producing polymorph-dependent mechanical compliance and room-temperature phosphorescence—properties absent in ortho/meta isomers or unsubstituted benzamide. Serves as biocatalytic substrate, PARP10/iNOS inhibitor intermediate, and crystal engineering model. Isomer substitution introduces uncontrolled variables in yield and performance.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 3034-34-2
Cat. No. B1359955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzamide
CAS3034-34-2
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)N
InChIInChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
InChIKeyFUKWTMJZHKZKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzamide (CAS 3034-34-2) Chemical Identity and Structural Benchmarking for Procurement Decisions


4-Cyanobenzamide (CAS 3034-34-2), also known as p-cyanobenzamide, is a para-substituted benzamide derivative with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol [1]. The compound features a primary amide group (-CONH₂) and a nitrile (-C≡N) at the para position of the benzene ring, which confers distinct hydrogen-bonding capacity (two H-bond acceptors, one H-bond donor) and a calculated Log P of approximately 0.51 [2]. Commercially available at ≥97.0% purity (by total nitrogen analysis) with a melting point range of 224–228°C, it appears as a white to light yellow powder or crystalline solid . The compound serves as both a versatile synthetic intermediate for pharmaceutical and agrochemical applications and as a functional molecular building block in materials science due to its capacity for well-organized intermolecular hydrogen-bonding networks [3].

Why 4-Cyanobenzamide (CAS 3034-34-2) Cannot Be Interchanged with Unsubstituted or Ortho/Meta Benzamide Analogs


Generic substitution of 4-cyanobenzamide with unsubstituted benzamide or positional isomers (e.g., 2-cyanobenzamide, 3-cyanobenzamide) is scientifically indefensible due to fundamentally divergent reactivity profiles, enzyme recognition patterns, and solid-state properties. The para-cyano substituent is not merely a passive structural feature; it acts as a strong electron-withdrawing group that alters the electronic environment of the amide moiety and enables specific intermolecular interactions . In enzymatic systems, 4-cyanobenzamide demonstrates substrate specificity that differs markedly from unsubstituted benzamide, with amidase enzymes exhibiting distinct conversion rates and product profiles [1]. In crystalline materials, the precise para geometry of the nitrile and amide groups dictates hydrogen-bonding synthons that produce polymorph-dependent mechanical compliance and room-temperature phosphorescence—properties entirely absent in benzamide or alternative isomers [2]. Consequently, substituting a generic benzamide analog introduces uncontrolled variables in reaction yields, enzyme assay reproducibility, and material performance characteristics.

Quantitative Differentiation Evidence for 4-Cyanobenzamide (CAS 3034-34-2) Against Key Comparators


Substrate Specificity Divergence in Nitrile Hydratase/Amidase Enzymatic Systems

In enzymatic transformations using engineered Rhodococcus rhodochrous nitrile hydratase, 4-cyanobenzamide exhibits a fundamentally different reaction outcome compared to its close positional isomer 2-cyanobenzamide when derived from phthalodinitrile. The wild-type enzyme converts phthalodinitrile exclusively to phthalamide (100%), whereas the Y68T/W72Y double mutant switches product selectivity entirely, yielding 100% 2-cyanobenzamide from the same substrate. Critically, when terephthalonitrile is used as the substrate, the same mutant enzyme produces 98.2% 4-cyanobenzamide [1]. This demonstrates that enzyme engineering can be tuned to achieve near-quantitative selectivity for the para-cyano isomer over the ortho-cyano isomer, establishing 4-cyanobenzamide as a distinct enzymatic product with well-defined biocatalytic access routes [2]. The orthogonal substrate recognition between para- and ortho-cyano isomers underscores that these compounds are not functionally interchangeable in nitrile-metabolizing enzyme systems [3].

Biocatalysis Enzyme Engineering Nitrile Hydration

Crystalline Polymorphism Enables Mechanical Compliance and Room-Temperature Phosphorescence

4-Cyanobenzamide crystallizes in at least two distinct polymorphic forms (designated CN-BZM) that share the same space group yet exhibit dramatically different mechanical responses and room-temperature phosphorescence (RTP) emissions [1]. The native straight rod-like Form I crystals display reversible elastic deformation, while Form II crystals exhibit contrasting mechanical behavior due to differences in molecular stacking modes dictated by well-organized intermolecular hydrogen-bonding networks [2]. This dual functionality—adaptive mechanical compliance combined with excellent RTP—is extremely rare among organic molecular crystals and positions 4-cyanobenzamide as a privileged scaffold for investigating structure-property relationships in flexible photonic materials . No comparable polymorphism-driven mechanical tunability has been reported for unsubstituted benzamide, 2-cyanobenzamide, or 3-cyanobenzamide, whose crystal packing architectures lack the precisely aligned hydrogen-bonding synthons required for such elastic deformation [3].

Materials Science Crystal Engineering Flexible Photonics

Precursor to Selective PARP10 Inhibitors with Defined Cell Permeability

The 4-cyanobenzamide scaffold serves as a critical precursor for the synthesis of 4-(4-cyanophenoxy)benzamide, a selective PARP10 inhibitor with demonstrated cell permeability [1]. In comparative profiling studies, 4-(4-cyanophenoxy)benzamide and its 3-substituted analog (3-(4-carbamoylphenoxy)benzamide) exhibited distinct selectivity profiles against PARP10, with the para-cyanophenoxy derivative showing interference with PARP10 toxicity pathways in cellular models [2]. The para-cyano substitution pattern is essential for maintaining the appropriate geometry and electronic properties required for PARP10 binding pocket engagement; meta- or ortho-substituted analogs, as well as unsubstituted benzamide-derived inhibitors, demonstrate altered selectivity and reduced cell permeability characteristics [3]. While the core 4-cyanobenzamide molecule is not the final active pharmaceutical ingredient, its para-cyano functional group is indispensable for generating the active pharmacophore [4].

Medicinal Chemistry PARP Inhibition Kinase Inhibitor Synthesis

Derivatives Exhibit Potent iNOS Inhibition with Nanomolar IC₅₀

The 4-cyanobenzamide core, when elaborated to N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide, produces potent inhibition of inducible nitric oxide synthase (iNOS) with an IC₅₀ of 120 nM under physiological conditions (pH 7.0, 37°C) as measured by the hemoglobin capture assay [1]. This nanomolar potency demonstrates that the 4-cyanobenzamide fragment can serve as an effective scaffold for generating high-affinity enzyme inhibitors when appropriately derivatized [2]. In contrast, analogous benzamide derivatives lacking the para-cyano group or bearing alternative substituents (e.g., 4-aminobenzamide) exhibit substantially different iNOS inhibition profiles, underscoring that the electron-withdrawing cyano moiety at the para position is critical for achieving this level of target engagement . The parent 4-cyanobenzamide itself is not the active inhibitor, but the scaffold enables the generation of derivatives with defined, quantifiable activity metrics .

Nitric Oxide Synthase Inhibition Inflammation Drug Discovery

Procurement-Driven Application Scenarios for 4-Cyanobenzamide (CAS 3034-34-2)


Biocatalysis: Enzymatic Synthesis of para-Substituted Amide Intermediates

Utilize 4-cyanobenzamide as a well-characterized substrate or product in nitrile hydratase and amidase enzyme systems. The compound's defined enzymatic conversion parameters—including the 98.2% selectivity for para-cyano isomer formation from terephthalonitrile using engineered Rhodococcus rhodochrous nitrile hydratase—enable predictable biocatalytic process development [1]. This application is particularly relevant for laboratories developing green chemistry routes to amide pharmaceuticals and agrochemicals where enzymatic selectivity reduces downstream purification requirements and improves atom economy.

Materials Science: Dual-Functional Organic Crystals for Flexible Photonics Research

Employ 4-cyanobenzamide as a model crystalline system for investigating the coupling between mechanical compliance and room-temperature phosphorescence (RTP) in organic molecular crystals [2]. The compound's ability to form at least two distinct polymorphs with dramatically different mechanical responses (elastic reversible deformation in Form I) while maintaining RTP emission provides a unique platform for studying structure-property relationships relevant to flexible photonic devices, sensors, and stimuli-responsive materials . This application leverages the compound's well-organized hydrogen-bonding networks, which are not achievable with unsubstituted benzamide or positional isomers [3].

Medicinal Chemistry: Scaffold for PARP Inhibitor and iNOS Inhibitor Development

Use 4-cyanobenzamide as a synthetic intermediate for constructing selective PARP10 inhibitors (via 4-(4-cyanophenoxy)benzamide derivatives) and potent iNOS inhibitors (via elaborated N-alkylated 4-cyanobenzamide derivatives) [4]. The para-cyano substituent provides both the electronic properties required for target engagement and a handle for further synthetic elaboration. Documented derivatives demonstrate cell-permeable PARP10 inhibition and nanomolar iNOS inhibition (IC₅₀ = 120 nM), establishing the scaffold's utility in structure-activity relationship campaigns [5].

Quality Control and Analytical Reference: Certified Physicochemical Reference Standard

Utilize 4-cyanobenzamide as a certified reference standard for analytical method development and validation in pharmaceutical and agrochemical quality control laboratories. The compound is commercially available at ≥97.0% purity (by total nitrogen analysis) with a well-defined melting point range of 224–228°C and established storage stability at room temperature . Its UNII designation (3P9UG7V78S) and inclusion in authoritative chemical databases (PubChem, NIST Webbook, SpringerMaterials) support its use as a traceable reference material for HPLC calibration, NMR spectroscopy, and mass spectrometry method validation [6].

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